3-isobutyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Overview
Description
3-isobutyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-isobutyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its antitumor and antifungal activities by inhibiting the activity of specific enzymes involved in cell division and growth. It has also been found to inhibit the synthesis of prostaglandins, which are involved in the inflammatory response. Additionally, 3-isobutyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
Studies have shown that 3-isobutyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits potent antitumor, antifungal, and antibacterial activities. It has also been found to exhibit anti-inflammatory and acetylcholinesterase inhibitory activities. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-isobutyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent activity against various cancer cell lines, fungi, and bacteria. This makes it a promising candidate for the development of new antitumor, antifungal, and antibacterial agents. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be carefully evaluated before further development.
Future Directions
There are several future directions for the study of 3-isobutyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the development of new antitumor, antifungal, and antibacterial agents based on the structure of this compound. Another potential direction is the study of the compound's potential as an anti-inflammatory and acetylcholinesterase inhibitory agent for the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity.
Scientific Research Applications
3-isobutyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antitumor, antifungal, and antibacterial activities. It has also been studied for its potential as an anti-inflammatory agent. Additionally, 3-isobutyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promise as a potential drug candidate for the treatment of Alzheimer's disease.
properties
IUPAC Name |
6-(2-methylphenyl)-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c1-9(2)8-12-15-16-14-18(12)17-13(19-14)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPAKFQLQFIIBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=NN=C3S2)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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